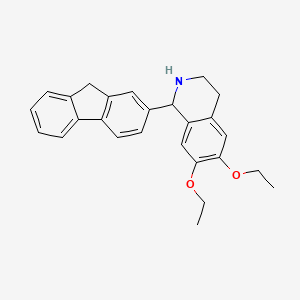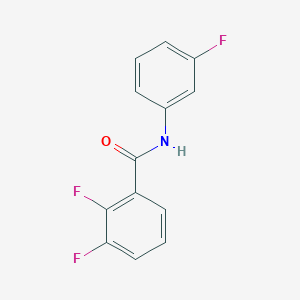
6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorenyl group attached to the tetrahydroisoquinoline core, along with two ethoxy groups at the 6 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction, using fluorenyl chloride and a Lewis acid catalyst such as aluminum chloride. The ethoxy groups are then introduced via an etherification reaction using ethyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
化学反应分析
Types of Reactions
6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the fluorenyl group to a more saturated hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Ethyl iodide, potassium carbonate, thiols, amines.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Thiol or amine-substituted derivatives.
科学研究应用
6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6,7-dimethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisochromen-3-one
Uniqueness
6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethoxy groups and the fluorenyl moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
属性
分子式 |
C26H27NO2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
6,7-diethoxy-1-(9H-fluoren-2-yl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C26H27NO2/c1-3-28-24-15-18-11-12-27-26(23(18)16-25(24)29-4-2)19-9-10-22-20(14-19)13-17-7-5-6-8-21(17)22/h5-10,14-16,26-27H,3-4,11-13H2,1-2H3 |
InChI 键 |
JWEDNZOJOJECSJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3)C5=CC=CC=C5C4)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B15006663.png)
![2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15006667.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15006669.png)

![3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15006683.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B15006697.png)
![2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate](/img/structure/B15006707.png)
![N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B15006709.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B15006718.png)
![1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15006720.png)

![(4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006732.png)
![1-(2-chlorobenzyl)-3'-cyclohexyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15006746.png)
